molecular formula C12H22Cl2N4O2 B1402412 N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)morpholine-2-carboxamide dihydrochloride CAS No. 1361111-31-0

N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)morpholine-2-carboxamide dihydrochloride

Cat. No.: B1402412
CAS No.: 1361111-31-0
M. Wt: 325.23 g/mol
InChI Key: QSBLNSORXZZXGX-UHFFFAOYSA-N
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Description

N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)morpholine-2-carboxamide dihydrochloride is a complex organic compound that features a morpholine ring and a pyrazole moiety

Scientific Research Applications

N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)morpholine-2-carboxamide dihydrochloride has several scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332;H315;H319;H335 and H302-H315-H319-H332-H335 . The precautionary statements are P271;P261;P280 and P261-P280-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)morpholine-2-carboxamide dihydrochloride typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by its attachment to the morpholine ring. The reaction conditions often involve the use of anhydrous solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)morpholine-2-carboxamide dihydrochloride can undergo various chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)morpholine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)morpholine-2-carboxamide dihydrochloride is unique due to its combination of a morpholine ring and a pyrazole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields .

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]morpholine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2.2ClH/c1-8-10(9(2)16-15-8)3-4-14-12(17)11-7-13-5-6-18-11;;/h11,13H,3-7H2,1-2H3,(H,14,17)(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBLNSORXZZXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCNC(=O)C2CNCCO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)morpholine-2-carboxamide dihydrochloride
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N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)morpholine-2-carboxamide dihydrochloride
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N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)morpholine-2-carboxamide dihydrochloride
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N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)morpholine-2-carboxamide dihydrochloride
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N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)morpholine-2-carboxamide dihydrochloride
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N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)morpholine-2-carboxamide dihydrochloride

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